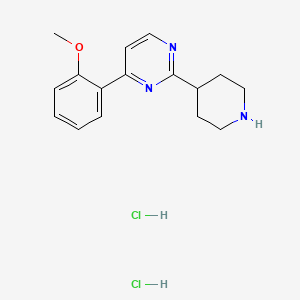

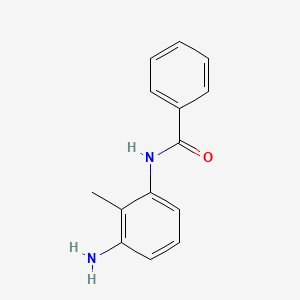

N-(3-amino-2-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-amino-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of “N-(3-amino-2-methylphenyl)benzamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed in a continuous flow microreactor system . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in the microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Molecular Structure Analysis

The InChI code for “N-(3-amino-2-methylphenyl)benzamide” is 1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-amino-2-methylphenyl)benzamide” are relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel monoacylation by-products and consecutive diacylation by-products coexist .Physical And Chemical Properties Analysis

“N-(3-amino-2-methylphenyl)benzamide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Microreactor Technology: Recent advancements involve continuous flow microreactor systems for synthesizing compound 1. These microreactors allow precise control over reaction conditions, resulting in improved yields and reduced reaction times .

Selective Monoacylation

The synthesis of compound 1 involves selective monoacylation of 4-methylbenzene-1,3-diamine (compound 2). However, due to the different chemical environments of the two amine groups in compound 2, parallel monoacylation by-products and consecutive diacylation by-products coexist. This complexity necessitates careful optimization of reaction conditions .

Computational Modeling

Researchers have used computational fluid dynamics (CFD) simulations to study the flow synthesis of compound 1. Microreactor technology, combined with CFD modeling, provides insights into reaction kinetics and helps optimize the synthesis process .

Kinetics Study

In-depth kinetic analysis reveals essential parameters for compound 1 synthesis. By screening acylating reagents and reaction conditions, researchers determine reaction rate constants, activation energies, and pre-exponential factors. These insights guide efficient and practical synthesis in microreactors .

Antioxidant Properties

While not directly related to drug development, exploring the antioxidant properties of compound 1 is essential. Researchers investigate its potential as an antioxidant agent, which could have implications for health and disease prevention .

Antibacterial Activity

Although not extensively studied, compound 1’s antibacterial properties warrant attention. Researchers may explore its effectiveness against specific bacterial strains and evaluate its potential as a novel antibacterial agent .

Safety And Hazards

The safety information for “N-(3-amino-2-methylphenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions for “N-(3-amino-2-methylphenyl)benzamide” could involve further optimization of the synthesis process. The established kinetic model from the microflow system study could be used to optimize reaction conditions . Additionally, as “N-(3-amino-2-methylphenyl)benzamide” is a crucial building block of many drug candidates , future research could explore its potential applications in drug development.

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBIVMVNDOALIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-2-methylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2661173.png)

![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)

![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)

![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)

![3-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]methylsulfanyl]propanoic acid](/img/structure/B2661188.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid](/img/structure/B2661190.png)

![3-(thiophen-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2661191.png)